Home > Products > Screening Compounds P107572 > 6-bromo-7-methoxyquinazolin-4(3H)-one
6-bromo-7-methoxyquinazolin-4(3H)-one - 950577-05-6

6-bromo-7-methoxyquinazolin-4(3H)-one

Catalog Number: EVT-2640036
CAS Number: 950577-05-6
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.071
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-7-methoxyquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Source

The compound can be synthesized through various methods, often involving reactions of simpler precursors such as 2-aminobenzamides and related derivatives. Research into its synthesis and applications has been documented in several scientific articles and patents, highlighting its relevance in pharmaceutical chemistry.

Classification

6-Bromo-7-methoxyquinazolin-4(3H)-one is classified under the following categories:

  • Chemical Class: Quinazoline derivatives.
  • Functional Group: Contains bromo and methoxy substituents.
  • Molecular Formula: C10H8BrN3O.
Synthesis Analysis

Methods

Several synthetic routes have been developed for producing 6-bromo-7-methoxyquinazolin-4(3H)-one. Key methods include:

  1. Oxidant-Free Synthesis: A notable method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring cleavage, allowing for high yields without the use of oxidants .
  2. Traditional Synthesis: Another method utilizes 2,4-dibromo-5-chlorobenzoic acid reacting with formamidine acetate under heated conditions, which showcases a more classical approach to quinazoline synthesis .

Technical Details

In the oxidant-free method, the reaction conditions are mild, typically performed at room temperature with careful selection of solvents to optimize yield. The use of copper(I) catalysts has proven effective in facilitating the necessary nucleophilic additions .

In contrast, the traditional method requires refluxing a mixture of reactants for extended periods (up to 20 hours) and involves several purification steps including suction filtration and pH adjustment to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-7-methoxyquinazolin-4(3H)-one features:

  • A quinazoline core with a methoxy group at position 7.
  • A bromine atom at position 6.

Data

Key spectral data for this compound includes:

  • Molecular Weight: Approximately 253.1 g/mol.
  • Melting Point: Typically ranges from 240°C to 260°C based on purity and synthesis method.
  • Nuclear Magnetic Resonance (NMR): Characteristic peaks in NMR spectra provide insights into its hydrogen and carbon environments.
Chemical Reactions Analysis

Reactions

6-Bromo-7-methoxyquinazolin-4(3H)-one can participate in various chemical reactions including:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions, making it versatile for further functionalization.
  2. Condensation Reactions: It can also undergo condensation with various amines or alcohols to form more complex structures.

Technical Details

The reactivity of the bromine substituent allows for easy modification of the compound, facilitating the development of new derivatives with potentially enhanced biological activity .

Mechanism of Action

The mechanism of action for compounds like 6-bromo-7-methoxyquinazolin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain kinases or modulate pathways involved in cell proliferation, which is crucial in cancer therapy.

Process

  1. Binding: The compound binds to target proteins through non-covalent interactions.
  2. Inhibition/Activation: Depending on the target, it may inhibit or activate specific signaling pathways, leading to therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Moderately soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of both bromine and methoxy groups enhances its reactivity towards electrophiles and nucleophiles respectively.
Applications

6-Bromo-7-methoxyquinazolin-4(3H)-one has several scientific applications:

  • Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with cellular pathways involved in tumor growth.
  • Pharmaceutical Development: Used as a lead compound for synthesizing novel derivatives aimed at improving efficacy and reducing side effects associated with existing drugs.

Research continues into optimizing its synthesis and exploring its full range of biological activities, indicating its promise in therapeutic applications.

Synthetic Methodologies and Reaction Optimization

Novel Multi-Component Reaction Approaches for Quinazolinone Scaffold Construction

Multi-component reactions (MCRs) provide atom-efficient, convergent routes for constructing the quinazolinone core of 6-bromo-7-methoxyquinazolin-4(3H)-one. A recently developed oxidant-free strategy employs a copper-catalyzed azide-alkyne cycloaddition/ring cleavage (CuAAC/ring cleavage) sequence. This one-pot protocol combines 2-aminobenzamides, sulfonyl azides (e.g., tosyl azide), and terminal alkynes (e.g., 3-ethynylphenol) under mild conditions. The reaction proceeds via a copper(I)-stabilized N-sulfonylketenimine intermediate, which undergoes dual nucleophilic addition followed by aromatization-driven sulfonyl group elimination to yield phenolic quinazolinones (e.g., 3-benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one) in up to 92% yield [7]. Key to this methodology is the in situ generation of reactive intermediates that bypass traditional oxidation steps, enabling direct access to sensitive functionalized derivatives.

Table 1: Optimization of MCR Conditions for Quinazolinone Synthesis

CatalystBaseSolventYield (%)
Copper(I) iodideTriethylamineAcetonitrile89
Copper(I) chlorideTriethylamineAcetonitrile85
Copper(I) bromideTriethylamineAcetonitrile82
Copper(II) bromideTriethylamineAcetonitrile72
Copper(II) acetateTriethylamineAcetonitrile74
Copper(I) iodideDIPEAAcetonitrile86
Copper(I) iodideNaOHAcetonitrile12

Substrate scope analysis reveals electron-donating groups (e.g., -CH₃) on 2-aminobenzamides afford moderate yields (76-82%), while halogen substituents (-Cl, -Br) enhance reactivity (80-92%). Strong electron-withdrawing groups or N-methylation disrupt cyclization, highlighting the necessity of nucleophilic unsubstituted -NH₂ groups [7]. Alternative MCRs like the Ugi reaction also generate diverse quinazolinone precursors, though they require additional cyclization steps compared to the direct CuAAC/ring cleavage approach [8].

Catalytic Systems in Bromination and Methoxylation of Quinazolin-4(3H)-one Derivatives

Regioselective bromination and methoxylation are critical for installing the 6-bromo and 7-methoxy groups in the quinazolinone scaffold. Electrophilic bromination employs N-bromosuccinimide (NBS) under ionic liquid catalysis ([BMIM]Br) to achieve >95% regioselectivity at the C6 position. This specificity arises from the C7 methoxy group’s electron-donating effect, which activates the adjacent C6 position for electrophilic attack. Kinetic studies reveal optimal performance at 60°C in dimethylformamide, with catalyst recycling possible for three cycles without significant activity loss [5].

Methoxylation leverages copper(I)-mediated nucleophilic aromatic substitution. 6-Bromoquinazolin-4(3H)-one undergoes displacement with sodium methoxide in the presence of copper(I) iodide (10 mol%) and 1,10-phenanthroline (12 mol%) at 110°C, achieving 85% conversion to the 7-methoxy derivative. The catalytic system facilitates oxidative addition/reductive elimination cycles, suppressing hydrolysis byproducts common under non-catalytic conditions [6].

Table 2: Catalytic Systems for Key Functionalization Steps

ReactionCatalyst SystemConditionsSelectivity/Yield
C6 BrominationNBS/[BMIM]Br (5 mol%)DMF, 60°C, 4h>95% regioselectivity
C7 MethoxylationCopper(I) iodide/1,10-phenanthrolineSodium methoxide, dioxane, 110°C85% yield
One-pot functionalizationCopper(I) oxide/palladium(II) acetateStepwise temperature control78% overall yield

Integrated one-pot sequences combining bromination and methoxylation have been demonstrated using copper(I) oxide/palladium(II) acetate bimetallic systems, achieving 78% overall yield through careful temperature modulation [5].

Role of Ammonium Hexafluorophosphate in Enhancing Cyclization Efficiency

Ammonium hexafluorophosphate (NH₄PF₆) serves as a crucial additive in copper-catalyzed cyclizations during quinazolinone synthesis. Its weakly coordinating hexafluorophosphate anion stabilizes copper(I) acetylide intermediates—key species in CuAAC reactions—by preventing disproportionation into inactive copper(0) and copper(II) species. This stabilization is particularly vital in aqueous or oxygen-rich environments where copper(I) degradation is prevalent [6].

Mechanistic studies indicate NH₄PF₆ accelerates the rate-determining step of triazole formation by 3.2-fold when added at 20 mol% relative to copper. This rate enhancement enables cyclization completion within 2 hours at 25°C, compared to 8 hours without additives. The ammonium cation additionally buffers reaction mixtures, maintaining optimal pH (6.5–7.5) for imine tautomerization during quinazolinone ring closure [6].

Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Functional Group Introduction

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces diverse functional groups (e.g., triazoles) at the N3 or C2 positions of quinazolinones. Optimization focuses on ligand design to enhance kinetics while mitigating copper-induced toxicity. Tris(benzyltriazolyl)methylamine (TBTA) and tris(3-hydroxypropyltriazolyl)methylamine (THPTA) ligands accelerate cycloaddition 12-fold by facilitating copper(I) acetylide formation and reducing the activation energy of azide insertion (ΔG‡ = 14.2 kcal/mol vs. 18.7 kcal/mol without ligands) [6] [9].

Table 3: Ligand Effects on CuAAC Efficiency for Quinazolinone Derivatization

LigandCu SourceSolventTime (h)Yield (%)k (M⁻¹s⁻¹)
NoneCopper(I) iodideAcetonitrile12450.8
TBTACopper(I) iodideAcetonitrile1.5929.6
THPTACopper(I) bromideWater0.58911.3
BTTAACopper(I) sulfateWater0.39515.2

Solvent screening identifies acetonitrile as optimal for hydrophobic quinazolinone substrates (92% yield), while water-based systems with sulfonated ligands (BTTAA) enable greener protocols for polar derivatives. Microwave assistance (80°C, 20 min) further improves yields to >95% by enhancing copper(I) turnover [9] [7].

Comparative Analysis of Continuous Flow vs. Batch Reactors in Industrial-Scale Synthesis

Continuous flow reactors outperform batch systems in synthesizing 6-bromo-7-methoxyquinazolin-4(3H)-one, particularly in exothermic bromination and oxygen-sensitive copper-catalyzed steps. Microfluidic systems with millisecond mixing times achieve 99% conversion in NBS bromination at 60°C—20°C lower than batch reactors—suppressing dibromination byproducts. Enhanced heat transfer enables precise temperature control, maintaining regioselectivity >98% [5] [10].

For CuAAC functionalization, packed-bed reactors with immobilized copper(I) catalysts (e.g., CuI on functionalized silica) demonstrate 30% higher space-time yields (1,200 g·L⁻¹·day⁻¹) than stirred tanks. Catalyst leaching remains below 2 ppm per run, meeting pharmaceutical purity standards. Continuous processing reduces reaction times from hours to minutes and improves E-factor metrics by 60% through solvent minimization [5].

Table 4: Reactor Performance Metrics for Key Synthetic Steps

ParameterBatch ReactorContinuous Flow ReactorImprovement
Bromination temperature80°C60°CΔT = -20°C
CuAAC reaction time8h22 min95% reduction
Space-time yield850 g·L⁻¹·day⁻¹1,200 g·L⁻¹·day⁻¹+41%
Solvent consumption15 L/kg product6 L/kg product60% reduction
Byproduct formation8% dibromide<0.5% dibromide94% reduction

Properties

CAS Number

950577-05-6

Product Name

6-bromo-7-methoxyquinazolin-4(3H)-one

IUPAC Name

6-bromo-7-methoxy-3H-quinazolin-4-one

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.071

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)

InChI Key

WSJIADZBJSYSIW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.